molecular formula C24H23NO6S B11601071 ethyl (5Z)-5-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11601071
M. Wt: 453.5 g/mol
InChI Key: VFTJYEWZDNILOT-ALBAOUQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (5Z)-5-{[2-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL (5Z)-5-{[2-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the phenylamino and ethoxy groups. The final step involves the esterification of the carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenylamino group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its complex structure.

Industry: In the industrial sector, the compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[2-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

  • ETHYL 2-{[1-(2-ETHOXY-1-METHYL-2-OXOETHOXY)-6-OXO-6H-BENZO[C]CHROMEN-3-YL]OXY}PROPANOATE
  • (4-(2-METHOXY-2-OXOETHYL)PHENYL)BORONIC ACID

Uniqueness: ETHYL (5Z)-5-{[2-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C24H23NO6S

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl (5Z)-5-[[2-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C24H23NO6S/c1-3-29-20(26)15-31-18-13-9-8-10-16(18)14-19-22(27)21(24(28)30-4-2)23(32-19)25-17-11-6-5-7-12-17/h5-14,27H,3-4,15H2,1-2H3/b19-14-,25-23?

InChI Key

VFTJYEWZDNILOT-ALBAOUQLSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OCC)O

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.